N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Catalog No.
S3079469
CAS No.
331275-54-8
M.F
C21H27N3O5S2
M. Wt
465.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-dis...

CAS Number

331275-54-8

Product Name

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

IUPAC Name

2-N,7-N-dibutyl-9-hydroxyiminofluorene-2,7-disulfonamide

Molecular Formula

C21H27N3O5S2

Molecular Weight

465.58

InChI

InChI=1S/C21H27N3O5S2/c1-3-5-11-22-30(26,27)15-7-9-17-18-10-8-16(31(28,29)23-12-6-4-2)14-20(18)21(24-25)19(17)13-15/h7-10,13-14,22-23,25H,3-6,11-12H2,1-2H3

InChI Key

WJJKYWSUPDVCNE-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCCC

solubility

not available

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a synthetic organic compound notable for its unique structure and potential biological applications. With the molecular formula C21H27N3O5S2 and a molecular weight of 453.58 g/mol, this compound features a fluorene backbone substituted at the 2 and 7 positions with sulfonamide groups and at the 9 position with a hydroxyimino group. The presence of butyl groups at the nitrogen positions enhances its solubility and modulates its biological activity.

Typical of sulfonamides and imines. Key reactions include:

  • Hydrolysis: The hydroxyimino group can undergo hydrolysis under acidic or basic conditions, potentially regenerating the corresponding carbonyl compound.
  • Reduction: The imine functionality can be reduced to amine derivatives using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The sulfonamide moiety can react with electrophiles, leading to further functionalization.

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide exhibits significant biological activity, particularly in the context of cancer research. It has been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, through the degradation of glutathione peroxidase 4 (GPX4) and activation of squalene synthase . This mechanism suggests its potential as an anticancer agent.

The synthesis of N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves several steps:

  • Formation of the Fluorene Core: The initial step often involves the synthesis of the fluorene framework through cyclization reactions of appropriate precursors.
  • Introduction of Sulfonamide Groups: This can be achieved by reacting fluorene derivatives with sulfonyl chlorides under basic conditions to form sulfonamide linkages.
  • Hydroxyimino Functionalization: The hydroxyimino group is introduced via condensation reactions between carbonyl compounds and hydroxylamine derivatives.
  • Alkylation: Finally, butyl groups are introduced at the nitrogen positions through alkylation reactions using butyl halides.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound in drug discovery for cancer therapeutics.
  • Biochemical Research: It serves as a tool for studying mechanisms of ferroptosis and other forms of cell death.
  • Material Science: Its unique chemical structure may lend itself to applications in organic electronics or as a dye.

Interaction studies indicate that N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide interacts with various cellular proteins involved in metabolic pathways. Specifically, it has been shown to bind to enzymes related to lipid metabolism and oxidative stress response, which are critical in cancer biology . Further studies are needed to elucidate its complete interaction profile.

Several compounds share structural features with N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. These include:

  • N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
    • Similar structure but different alkyl substituents; exhibits similar biological activities related to ferroptosis induction .
  • N2,N7-Dimethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
    • Contains methyl groups instead of butyl; shows variations in solubility and biological activity .
  • Dibutyl-9-(hydroxyimino)-4,5-dinitro-9H-fluorene-2,7-disulfonamide
    • Incorporates nitro groups; may exhibit enhanced reactivity due to electron-withdrawing effects .

Uniqueness

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of butyl groups and hydroxyimino functionality, which enhances its solubility and biological activity compared to similar compounds. Its ability to induce ferroptosis distinguishes it within the class of fluorene-derived compounds used in cancer therapy research.

XLogP3

3.7

Dates

Last modified: 08-18-2023

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